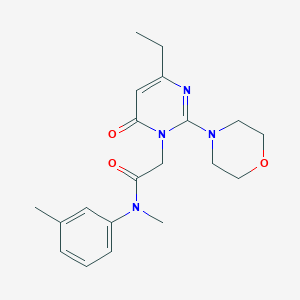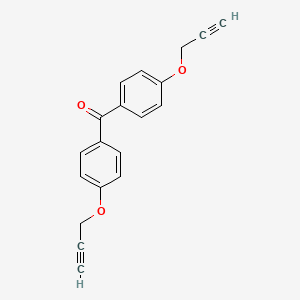
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a useful research compound. Its molecular formula is C19H14O3 and its molecular weight is 290.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Synthesis and Physical Characterization : Bis(3-((E)-1-(2-hydroxyphenyl) ethylideneamino) phenyl) methanone has been synthesized and its structure confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, IR, and Mass spectra. Theoretical calculations using AM1 and B3LYP/6-31G* were also presented to characterize its physical properties (Jalbout et al., 2006).
Application in Light Emitting Devices
- Blue Thermally Activated Delayed Fluorescent Emitters : A study investigated derivatives of Bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone (BPBCz) as thermally activated delayed fluorescent (TADF) emitters, exhibiting high quantum efficiencies and blue emission color in TADF devices (Kim, Choi, & Lee, 2016).
Crystal Structure Analysis
- Crystal Structure of V-shaped Ligands with N-Heterocycles : Bis(4-(1H-imidazol-1-yl) phenyl)methanone and related compounds have been synthesized and characterized, including crystal structure determination by X-ray diffraction, showing their potential as building blocks in molecular design (Wang, Sun, Zhang, & Sun, 2017).
Material Science and Engineering Applications
- Novel Hyperbranched Polyimide for Memory Devices : A novel bis(4-(3, 5-bis(4-amino-2-(trifluoromethyl)phenoxy)phenoxy)phenyl)methanone was synthesized and used to produce hyperbranched polyimides with superior solubility, excellent thermal stability, and significant potential in memory devices (Tan et al., 2017).
Analytical Techniques
- FPSE-HPLC-PDA Method for UV Filters Analysis : A novel analytical method involving fabric phase sorptive extraction and high-performance liquid chromatography was developed for the extraction and analysis of benzophenone derivative UV filters, including bis(4-hydroxyphenyl)methanone, in biological samples (Locatelli et al., 2019).
Mechanism of Action
Target of Action
Bis(4-(prop-2-yn-1-yloxy)phenyl)methanone is a chemical probe that can be used for the synthesis of various compounds . It contains a light-activated benzophenone, an alkyne tag, and a synthetic handle (either an amine or a hydroxyl linker) . When appended to a ligand or pharmacophore through its synthetic handle, it allows for UV light-induced covalent modification of a biological target .
Mode of Action
The compound interacts with its targets through a process known as photoaffinity labeling . Upon exposure to UV light, the benzophenone moiety in the compound is activated and forms a covalent bond with nearby macromolecules, thereby labeling the target .
Biochemical Pathways
The compound’s ability to covalently modify biological targets suggests that it could potentially influence a wide range of biochemical pathways depending on the specific ligand or pharmacophore to which it is attached .
Pharmacokinetics
According to the search results, this compound exhibits high gastrointestinal absorption and is BBB permeant . The compound’s lipophilicity, as indicated by its Log Po/w values, ranges from 3.05 to 4.63 . Its water solubility is moderate .
Result of Action
The primary result of the action of this compound is the covalent modification of a biological target . This modification can be used for various downstream applications, such as the study of protein function, the identification of binding sites, or the development of new drugs .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature . The compound requires UV light for activation . Additionally, it should be stored in a dry environment at 2-8°C to maintain its stability .
Properties
IUPAC Name |
bis(4-prop-2-ynoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-3-13-21-17-9-5-15(6-10-17)19(20)16-7-11-18(12-8-16)22-14-4-2/h1-2,5-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMYZHCHDRGEJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
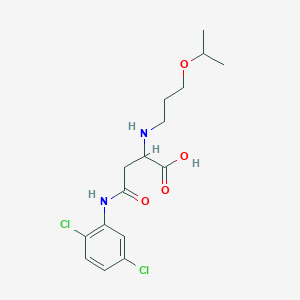
![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2504898.png)

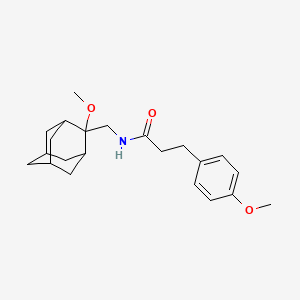
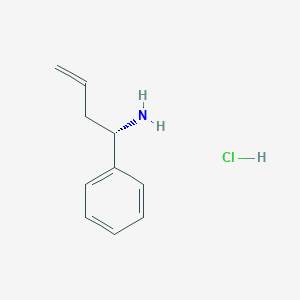

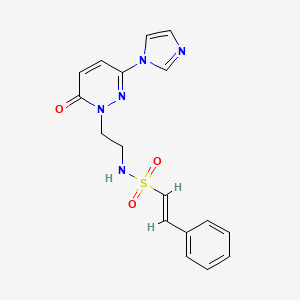
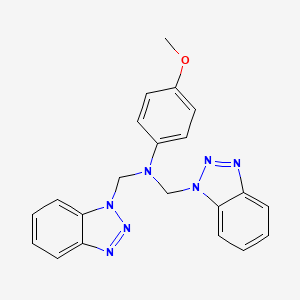
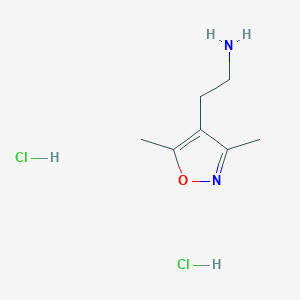
![Methyl 2-{[(3-oxopiperazin-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2504912.png)
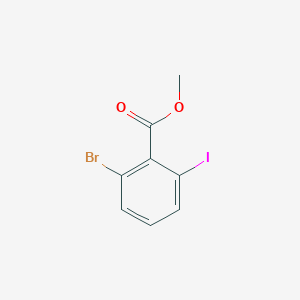
![Tert-butyl 3-[2-(prop-2-enoylamino)ethylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2504916.png)
